Alliin

Description

Structure

3D Structure

Properties

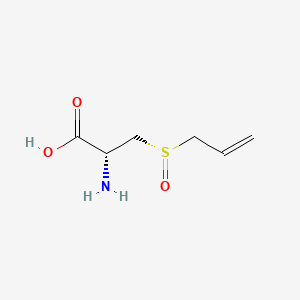

IUPAC Name |

(2R)-2-amino-3-[(S)-prop-2-enylsulfinyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHLIQGRKRUKPH-DYEAUMGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[S@](=O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020639 | |

| Record name | Alliin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-27-4 | |

| Record name | Alliin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alliin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alliin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(allylsulphinyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I4L2D0E9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alliin Biosynthesis Pathway in Allium sativum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allium sativum, commonly known as garlic, is a plant of significant interest in both the culinary and pharmaceutical fields due to its rich profile of organosulfur compounds. The most prominent of these is alliin (S-allyl-L-cysteine sulfoxide), the stable precursor to the volatile and biologically active compound allicin.[1] The enzymatic conversion of alliin to allicin upon tissue damage is responsible for the characteristic aroma and many of the therapeutic properties attributed to garlic.[1] A thorough understanding of the alliin biosynthesis pathway is therefore crucial for the agricultural optimization of garlic, the quality control of garlic-derived products, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the alliin biosynthesis pathway in Allium sativum, detailing the key enzymatic steps, intermediate compounds, and regulatory influences. It presents quantitative data, detailed experimental protocols for the analysis of key components, and visual diagrams of the biochemical and analytical workflows to serve as a resource for researchers, scientists, and drug development professionals.

The Alliin Biosynthesis Pathway

The biosynthesis of alliin in Allium sativum is a complex process that primarily takes place in the cytoplasm of garlic leaf cells, with the final product being transported to the bulb for storage.[1] While an alternative pathway involving the direct thioalkylation of serine has been proposed, the predominant and most widely accepted route is the glutathione-dependent pathway.[2][3] This pathway begins with the essential tripeptide glutathione and proceeds through a series of enzymatic modifications to yield S-allyl-L-cysteine (SAC), the direct precursor to alliin, which is then oxidized to form alliin itself.

The Glutathione-Dependent Pathway

The key stages of the glutathione-dependent pathway are as follows:

-

S-allylation of Glutathione: The pathway is initiated with the S-allylation of a glutathione (GSH) molecule to form S-allyl-glutathione. The precise enzymatic mechanism and the source of the allyl group are still under investigation.

-

Removal of Glycine: The glycine residue is cleaved from S-allyl-glutathione to produce γ-glutamyl-S-allyl-L-cysteine (GSAC).

-

Deglutamylation: The γ-glutamyl moiety is removed from GSAC by the action of γ-glutamyl transpeptidases (GGTs) to yield S-allyl-L-cysteine (SAC).

-

S-oxygenation: In the final step, SAC is stereospecifically oxidized by a flavin-containing monooxygenase (FMO) to form (+)-alliin (S-allyl-L-cysteine sulfoxide).

dot

Caption: The Glutathione-Dependent Alliin Biosynthesis Pathway.

Key Enzymes in Alliin Biosynthesis

Several key enzymes have been identified as crucial players in the alliin biosynthesis pathway:

-

γ-Glutamyl Transpeptidases (GGTs): A family of GGT isoenzymes, including AsGGT1, AsGGT2, and AsGGT3, have been identified in garlic. These enzymes are responsible for the critical step of cleaving the γ-glutamyl linkage in GSAC to produce SAC. They exhibit different kinetic properties and subcellular localizations, suggesting distinct roles in alliin biosynthesis.

-

Flavin-Containing Monooxygenase (FMO): A specific FMO, designated AsFMO1, has been identified in garlic and is responsible for the final S-oxygenation of SAC to alliin. This enzyme is dependent on NADPH and FAD for its catalytic activity. Interestingly, recent studies suggest that AsFMO may also be involved in an alternative pathway, directly forming sulfenic acid from allyl mercaptan.

Quantitative Data

The concentration of alliin and its precursors can vary significantly depending on the garlic cultivar, the part of the plant, and growing conditions.

Table 1: Alliin and Precursor Content in Different Garlic Tissues and Cultivars

| Compound | Tissue/Cultivar | Concentration | Reference |

| Alliin | Iraqi Garlic | 17.9 ppm | |

| Alliin | Chinese Garlic | 4.3 ppm | |

| Alliin | Elephant Garlic (flower) | Highest among tested varieties | |

| Alliin | Garlic Bulbs (general) | 3-14 mg/g fresh weight | |

| γ-L-Glutamyl-S-allyl-L-cysteine | Garlic Bulbs | 2-7 mg/g fresh weight | |

| S-allyl-L-cysteine (SAC) | Fresh Garlic | 19.0 µg/g | |

| S-allyl-L-cysteine (SAC) | Soaked Garlic (72h in 10 mM CaCl₂) | 76.7 µg/g |

Table 2: Kinetic Properties of Allium sativum γ-Glutamyl Transpeptidases (GGTs)

| Enzyme | Apparent Km for γ-glutamyl-S-allyl-L-cysteine | Reference |

| AsGGT1 | 86 µM | |

| AsGGT2 | 1.1 mM | |

| AsGGT3 | 9.4 mM |

Experimental Protocols

Quantification of Alliin and S-allyl-L-cysteine (SAC) by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of alliin and its precursor, SAC.

3.1.1. Sample Preparation

-

Garlic Powder: Accurately weigh 400 mg of garlic powder into a 50 mL centrifuge tube. Add 25 mL of cold (refrigerated) water, cap, and shake vigorously for 30 seconds. Add another 25 mL of cold water and shake for an additional 30 seconds.

-

Fresh Garlic Cloves: Peel and crush a known weight of fresh garlic cloves using a garlic press or mortar and pestle.

-

Extraction: Transfer the prepared sample to an appropriate vessel and add a suitable extraction solvent. An acetonitrile:water (7:3 v/v) mixture is effective for both alliin and SAC.

-

Clarification: Centrifuge the extract at high speed to pellet solid debris.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with an acetonitrile:water (70:30, v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm.

-

Injection Volume: 20 µL.

-

Quantification: Generate a standard curve using certified alliin and SAC reference standards at various concentrations. Determine the concentration in the samples by comparing their peak areas to the standard curve.

γ-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol describes a spectrophotometric method to determine the activity of GGT in garlic extracts.

3.2.1. Enzyme Extraction

-

Homogenize a known weight of fresh garlic tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

3.2.2. Assay Procedure

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 8.0)

-

10 mM glycylglycine (as a γ-glutamyl acceptor)

-

1 mM γ-glutamyl-p-nitroanilide (as the substrate)

-

A suitable amount of the crude enzyme extract.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 6 hours).

-

Monitor the release of p-nitroaniline by measuring the absorbance at 412 nm.

-

One unit of GGT activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitroaniline per minute under the specified conditions.

Flavin-Containing Monooxygenase (FMO) Activity Assay

This protocol is a synthesized approach for measuring the activity of FMO in garlic, based on common FMO assay principles.

3.3.1. Enzyme Preparation

-

Express and purify recombinant AsFMO1 protein from a suitable expression system (e.g., E. coli or yeast).

-

Alternatively, prepare a microsomal fraction from garlic tissue, as FMOs are often membrane-associated.

3.3.2. Assay Procedure

-

Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tricine buffer, pH 8.5) containing:

-

1 mM EDTA

-

0.1 mM NADPH

-

A known concentration of the substrate, S-allyl-L-cysteine (SAC).

-

A suitable amount of the purified enzyme or microsomal fraction.

-

-

Initiate the reaction by adding the enzyme.

-

Monitor the oxidation of NADPH to NADP⁺ by measuring the decrease in absorbance at 340 nm.

-

The rate of NADPH consumption is directly proportional to the FMO activity. The specific activity can be calculated using the molar extinction coefficient of NADPH.

Regulatory and Signaling Pathways

The biosynthesis of alliin is a regulated process, influenced by developmental cues and environmental stresses.

Wounding Response

Mechanical wounding of garlic leaves has been shown to induce the expression of genes involved in the biosynthesis of cysteine and serine, which are precursors for the alliin pathway. This suggests that a wound-induced signaling cascade, likely involving jasmonic acid, plays a role in upregulating alliin production as a defense mechanism.

dot

Caption: A simplified diagram of the wound-induced signaling pathway leading to increased alliin biosynthesis.

Experimental Workflows

Studying the alliin biosynthesis pathway often involves a multi-step experimental approach.

dot

Caption: A general experimental workflow for investigating the alliin biosynthesis pathway.

Conclusion

The biosynthesis of alliin in Allium sativum is a finely tuned process involving a series of enzymatic reactions, with the glutathione-dependent pathway being the most prominent. Key enzymes such as γ-glutamyl transpeptidases and a flavin-containing monooxygenase play pivotal roles in this pathway. The production of alliin is also subject to regulation by external stimuli such as wounding, highlighting its role in the plant's defense mechanisms. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals seeking to further unravel the complexities of alliin biosynthesis and harness its potential for agricultural and pharmaceutical applications. Continued research in this area will undoubtedly lead to a deeper understanding of the intricate biochemistry of garlic and its valuable organosulfur compounds.

References

A Technical Guide to S-allyl-L-cysteine sulfoxide (Alliin): Physicochemical Properties, Biological Pathways, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-allyl-L-cysteine sulfoxide, commonly known as alliin, is a non-proteinogenic amino acid and the primary bioactive organosulfur compound found in fresh, intact garlic (Allium sativum L.).[1] It is the stable, odorless precursor to the highly reactive and pungent compound, allicin, which is responsible for many of garlic's renowned therapeutic effects.[1] When garlic cloves are crushed, chopped, or damaged, the enzyme alliinase, physically sequestered in different cellular compartments, comes into contact with alliin, catalyzing its conversion into allicin, pyruvic acid, and ammonia.[1] Understanding the physicochemical properties, metabolic fate, and signaling pathways of alliin is critical for its standardization in garlic-derived products and for the development of novel therapeutic agents. This guide provides an in-depth overview of alliin, complete with quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Physicochemical Properties of S-allyl-L-cysteine sulfoxide

The physicochemical characteristics of alliin are fundamental to its extraction, stability, and bioavailability. Alliin is a polar, water-soluble molecule, a property that dictates the choice of solvents for its extraction and purification.[1][2] While more stable than its metabolite allicin, alliin can undergo thermal degradation.

Table 1: Physicochemical Data for S-allyl-L-cysteine sulfoxide (Alliin)

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃S |

| Molecular Weight | 177.22 g/mol |

| Melting Point | 165 °C |

| Boiling Point | 416.1 °C (Predicted) |

| Density | 1.354 g/mL (Predicted at 20°C) |

| pKa | 1.88 (Predicted at 25°C) |

| Solubility in Water | Soluble. Predicted mass solubilities (g/L): pH 1: 120; pH 2: 35; pH 3-6: 27; pH 7: 32; pH 8: 76; pH 9: 535; pH 10: 1000. |

| Appearance | Crystalline Solid |

| IUPAC Name | (2R)-2-amino-3-(prop-2-en-1-ylsulfinyl)propanoic acid |

| CAS Number | 17795-26-5 |

Biological Pathways and Mechanisms of Action

Alliin is a precursor to several biologically active compounds and can influence cellular signaling pathways, notably those related to oxidative stress response.

Biosynthesis and Enzymatic Conversion to Allicin

In garlic, alliin is biosynthesized from S-allyl-L-cysteine through sulfur oxidation. The most significant reaction involving alliin is its rapid enzymatic conversion to allicin. This process is the cornerstone of garlic's chemistry upon tissue damage.

Nrf2 Signaling Pathway Activation

Allicin, the metabolic product of alliin, is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Upon exposure to electrophiles like allicin, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes like HO-1 and NQO1.

Experimental Protocols

Accurate and reproducible experimental methods are essential for the study of alliin. The following sections detail protocols for its extraction, synthesis, quantification, and the assessment of related enzymatic activity.

Extraction and Purification of Alliin from Garlic

This protocol focuses on extracting alliin while preventing its enzymatic conversion to allicin. The critical first step is the deactivation of the alliinase enzyme.

Objective: To isolate and purify crystalline alliin from fresh garlic cloves.

Materials:

-

Fresh garlic cloves

-

Microwave oven or freeze-dryer

-

High-speed blender

-

Ethanol (70% and 95%)

-

Deionized water

-

Rotary evaporator

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Whatman No. 1 filter paper

-

Dilute hydrochloric acid or ammonia

Methodology:

-

Enzyme Deactivation (Crucial Step):

-

Method A: Microwave Irradiation: Place whole, peeled garlic cloves in a microwave-safe container and irradiate for 2-5 minutes to denature the alliinase enzyme.

-

Method B: Freeze-Drying: Alternatively, freeze-dry the cloves to inhibit enzymatic activity.

-

-

Homogenization:

-

Transfer the enzyme-deactivated cloves to a high-speed blender.

-

Add 70% ethanol at a 10:1 solvent-to-garlic ratio (v/w) and blend until a homogeneous paste is formed.

-

-

Extraction:

-

Transfer the homogenate to an extraction vessel.

-

Stir the mixture at room temperature for 4-6 hours to allow for sufficient extraction of alliin.

-

-

Filtration and Concentration:

-

Separate the solid residue from the liquid extract by vacuum filtration through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure. Maintain a water bath temperature below 50°C to prevent thermal degradation.

-

-

Purification by Crystallization:

-

To the concentrated aqueous extract, add 95% ethanol to achieve a final ethanol concentration of 80-90% (v/v).

-

Adjust the pH of the solution to 5.5-6.5.

-

Allow the solution to stand at 4°C for 24-60 hours to facilitate the precipitation of alliin crystals.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under a vacuum.

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Role of Alliin in Garlic Cloves

Abstract

Garlic (Allium sativum) is renowned for its medicinal properties, largely attributable to its rich profile of organosulfur compounds. The principal and most abundant of these is alliin (S-allyl-L-cysteine sulfoxide), a stable and odorless precursor molecule.[1] This technical guide provides a comprehensive overview of the pivotal biological role of alliin within garlic cloves, detailing its biosynthesis, cellular localization, and enzymatic conversion into the highly reactive, biologically potent compound, allicin. The document synthesizes current research on the downstream signaling pathways affected by alliin and its derivatives, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual diagrams of the core biochemical and analytical workflows to support advanced research and development.

Introduction

Alliin is the primary, non-proteinogenic amino acid that serves as a stable storage molecule for the chemical defense system in garlic.[2] It is synthesized predominantly in the garlic leaves and subsequently translocated to the cloves for storage.[3][4] In its intact form within the cell cytoplasm, alliin is relatively inert.[3] However, upon tissue damage—such as crushing or cutting—it becomes the substrate for the enzyme alliinase, which is released from the cell's vacuoles. This rapid enzymatic reaction produces allicin (diallylthiosulfinate), the compound responsible for the characteristic pungent aroma of fresh garlic and a wide array of biological activities. Understanding the biochemistry of alliin is therefore fundamental to harnessing the therapeutic potential of garlic.

Biosynthesis of Alliin

The biosynthesis of alliin is a multi-step enzymatic process. While an alternative pathway involving the direct thioalkylation of serine has been proposed, the predominant and most widely accepted route is dependent on glutathione.

The primary pathway originates from the tripeptide glutathione (GSH) and proceeds as follows:

-

S-allylation of Glutathione: The pathway is initiated by the S-allylation of a glutathione molecule, forming S-allyl-glutathione. The exact physiological source of the allyl group is still under investigation.

-

Removal of Glycyl Moiety: The glycyl part of S-allyl-glutathione is removed, yielding γ-glutamyl-S-allyl-L-cysteine (GSAC).

-

Deglutamylation: γ-Glutamyl transpeptidases (GGTs) catalyze the cleavage of the γ-glutamyl linkage from GSAC to produce S-allyl-L-cysteine (SAC), the direct precursor to alliin.

-

S-oxygenation: In the final step, SAC undergoes a stereospecific oxidation to form (+)-alliin, a reaction catalyzed by a specific oxidase, likely a flavin-containing monooxygenase (FMO).

// Nodes Glutathione [label="Glutathione (GSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; SAG [label="S-allyl-glutathione", fillcolor="#F1F3F4", fontcolor="#202124"]; GSAC [label="γ-glutamyl-S-allyl-L-cysteine\n(GSAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; SAC [label="S-allyl-L-cysteine (SAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alliin [label="Alliin", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with Enzyme Labels Glutathione -> SAG [label=" S-allylation", color="#5F6368"]; SAG -> GSAC [label=" Glycyl Removal", color="#5F6368"]; GSAC -> SAC [label=" γ-Glutamyl Transpeptidase\n(GGT)", color="#EA4335"]; SAC -> Alliin [label=" S-oxygenation\n(FMO)", color="#FBBC05"];

// Diagram Style graph [bgcolor="transparent"]; {rank=same; Glutathione} {rank=same; SAG} {rank=same; GSAC} {rank=same; SAC} {rank=same; Alliin} } } Caption: Glutathione-dependent biosynthesis pathway of alliin in garlic.

Cellular Localization and the Defense Mechanism

The biological role of alliin is intrinsically linked to its compartmentalization within the garlic clove's cells. This separation acts as a sophisticated defense mechanism against herbivores and pathogens.

-

Alliin Storage: The stable precursor, alliin, is stored in the cytoplasm of the cells.

-

Alliinase Storage: The enzyme alliinase is sequestered separately within the cell's vacuoles.

When the clove's tissue is damaged, the cellular compartments are ruptured, allowing the vacuolar alliinase to come into contact with the cytoplasmic alliin, initiating the rapid production of cytotoxic allicin.

// Invisible edges to enforce layout within the cluster Cytoplasm -> Vacuole [style=invis]; } } Caption: Cellular compartmentalization and activation of the alliin-alliinase system.

Enzymatic Conversion of Alliin to Allicin

The conversion of alliin to allicin is a two-step process catalyzed by the enzyme alliinase (EC 4.4.1.4).

-

Enzymatic Cleavage: Alliinase cleaves the C-S bond in alliin, producing two intermediate molecules: allyl sulfenic acid and dehydroalanine.

-

Condensation: Two molecules of the highly reactive allyl sulfenic acid spontaneously condense to form one molecule of allicin (diallylthiosulfinate), which is a reactive sulfur species (RSS).

// Nodes Alliin [label="Alliin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASA [label="Allyl Sulfenic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Allicin [label="Allicin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehydroalanine [label="Dehydroalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Alliinase [shape=oval, label="Alliinase", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5];

// Edges Alliin -> ASA [label=" C-S Cleavage", color="#5F6368"]; Alliin -> Dehydroalanine [style=dashed, color="#5F6368"]; ASA -> Allicin [label=" Condensation\n(x2 molecules)", color="#5F6368"]; Alliinase -> Alliin [arrowhead=none, style=dotted, color="#5F6368"];

// Layout {rank=same; Alliin; Alliinase} {rank=same; ASA; Dehydroalanine} {rank=same; Allicin} } } Caption: Enzymatic conversion of alliin to allicin via alliinase.

Biological Activities and Signaling Pathways

While the primary role of alliin is to serve as a precursor, both alliin itself and its product, allicin, exhibit significant biological activities.

Direct Biological Activity of Alliin

Recent studies have shown that alliin possesses intrinsic therapeutic properties independent of its conversion to allicin.

-

Anti-inflammatory Effects: Alliin has been shown to decrease the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It can inhibit the phosphorylation of key signaling proteins in inflammatory pathways, including ERK1/2, JNK, and p38.

-

Anti-hyperlipidemia Effects: Alliin has demonstrated a lipid-lowering impact. Integrated transcriptomics and metabolomics studies suggest that alliin exerts these effects by regulating genes involved in steroid biosynthesis and the PI3K-Akt signaling pathway.

// Nodes Alliin [label="Alliin", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid [label="Steroid & Triglyceride\nMetabolism Genes\n(e.g., Sqle, Cel)", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Decreased Serum TC\n& Liver MDA", fillcolor="#34A853", fontcolor="#FFFFFF", shape= Mdiamond]; Inflammation [label="Pro-inflammatory\nCytokines (IL-6, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result2 [label="Reduced Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Alliin -> PI3K [label=" Modulates", color="#5F6368"]; PI3K -> Akt [label=" Activates", color="#5F6368"]; Akt -> Lipid [label=" Regulates", color="#5F6368"]; Lipid -> Result [color="#5F6368"]; Alliin -> Inflammation [label=" Inhibits", color="#5F6368"]; Inflammation -> Result2 [style=dashed, color="#5F6368"];

} } Caption: Signaling pathways modulated directly by alliin.

Indirect Biological Activity (via Allicin)

Allicin is a highly reactive molecule that interacts with cellular thiols, which is believed to be the primary mechanism for its broad biological effects.

-

Mechanism of Action: Allicin readily reacts with thiol groups (-SH), particularly those in glutathione and the cysteine residues of proteins. This leads to the formation of S-allylmercapto derivatives, which can alter protein structure and function, thereby inhibiting enzyme activity.

-

Antimicrobial Activity: This thiol reactivity is the basis for allicin's potent, broad-spectrum antimicrobial activity against bacteria (including antibiotic-resistant strains), fungi, and protozoa.

-

Anticancer and Anti-inflammatory Activity: By modifying proteins in signaling pathways, allicin can induce apoptosis in cancer cells and inhibit inflammatory responses, such as the activation of NF-κB.

-

Cardiovascular Effects: Allicin has been shown to inhibit platelet aggregation, reduce cholesterol, and lower blood pressure.

// Nodes Allicin [label="Allicin\n(Reactive Sulfur Species)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Thiols [label="Cellular Thiols\n(-SH groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteins [label="Proteins (Enzymes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSH [label="Glutathione (GSH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ModifiedProteins [label="S-allylmercapto-proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Altered Protein Function\nEnzyme Inhibition\nOxidative Stress", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Allicin -> Thiols [label=" Redox Reaction", color="#5F6368"]; Thiols -> Proteins [dir=back, color="#5F6368"]; Thiols -> GSH [dir=back, color="#5F6368"]; Thiols -> ModifiedProteins [label=" Forms", color="#5F6368"]; ModifiedProteins -> Outcome [color="#5F6368"];

// Layout {rank=same; Proteins; GSH} } } Caption: Allicin's primary mechanism of action via reaction with cellular thiols.

Quantitative Data

The concentration of alliin and its conversion product, allicin, can vary based on garlic variety, growing conditions, and processing.

Table 1: Typical Alliin and Allicin Content in Garlic

| Compound | Source Material | Typical Concentration | Reference(s) |

|---|---|---|---|

| Alliin | Fresh Garlic Cloves | ~8-9 mg/g (0.8-0.9%) | |

| Alliin | Dehydrated Garlic Powder | Up to 10-25 mg/g (1.0-2.5%) |

| Allicin | Crushed Raw Garlic | ~0.4% (of fresh weight) | |

Experimental Protocols

Accurate quantification of alliin and allicin is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Protocol: Extraction and Quantification of Alliin/Allicin by HPLC

This protocol outlines a standard procedure for analyzing alliin from intact garlic and allicin from crushed garlic.

-

Sample Preparation:

-

For Alliin: Immediately freeze-dry fresh garlic cloves to inactivate alliinase. Grind the lyophilized tissue into a fine powder.

-

For Allicin: Crush fresh garlic cloves (e.g., 30g) in distilled water (e.g., 300ml) using a blender to facilitate the complete enzymatic conversion of alliin. Let the homogenate stand for a defined period (e.g., 10-20 minutes) at room temperature.

-

-

Extraction:

-

Extract the garlic powder or homogenate with a suitable solvent. A common choice is a methanol/water mixture or 70-95% ethanol.

-

Use methods like sonication (Ultrasonic-Assisted Extraction) or vortexing to ensure efficient extraction. An example condition is ultrasonic power of 150 W for 20 minutes at 20°C.

-

-

Clarification:

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 or 0.45 µm syringe filter prior to HPLC injection to remove fine particulates.

-

-

HPLC Analysis:

-

Inject the filtered sample into the HPLC system.

-

Quantify the target compound by comparing its peak area to a calibration curve generated from a pure analytical standard.

-

Table 2: Typical HPLC Parameters for Alliin/Allicin Analysis

| Parameter | Typical Condition | Reference(s) |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5µm) | |

| Mobile Phase | Isocratic Methanol/Water (e.g., 50:50 or 60:40 v/v) | |

| Flow Rate | 0.9 - 1.0 mL/min | |

| Detection | UV Spectrophotometer at 240 nm or 254 nm |

| Temperature | Ambient or controlled (e.g., 20°C) | |

Conclusion

Alliin is the central figure in the chemical defense and medicinal chemistry of garlic. Its primary biological role is to serve as a stable, localized precursor to the potent but unstable bioactive compound, allicin. The elegant sequestration of alliin and the enzyme alliinase within the garlic clove's cellular structure ensures that the powerful defensive compound is released only upon tissue injury. Furthermore, emerging research indicates that alliin itself possesses significant anti-inflammatory and lipid-lowering properties, modulating key cellular signaling pathways. A thorough understanding of alliin's biosynthesis, storage, and enzymatic conversion, supported by robust analytical methodologies, is essential for the quality control of garlic-based products and the development of novel therapeutic agents derived from this remarkable natural product.

References

Alliin's Allicin-Independent Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliin (S-allyl-L-cysteine sulfoxide), a prominent organosulfur compound in garlic (Allium sativum), is widely recognized as the stable precursor to the reactive molecule allicin. The enzymatic conversion of alliin to allicin by alliinase upon tissue damage is responsible for many of garlic's well-documented biological activities. However, a growing body of evidence reveals that alliin possesses inherent therapeutic properties, independent of its transformation into allicin. This technical guide provides an in-depth exploration of the allicin-independent mechanisms of action of alliin, focusing on its direct molecular interactions and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the direct biological effects of alliin.

Direct Anti-Inflammatory and Immunomodulatory Effects

Alliin has demonstrated significant anti-inflammatory and immunomodulatory activities in vitro, directly influencing key signaling pathways and cytokine expression.

Inhibition of the ERK1/2 Signaling Pathway in Adipocytes

In a model of lipopolysaccharide (LPS)-induced inflammation in 3T3-L1 adipocytes, alliin has been shown to exert a potent anti-inflammatory effect by modulating the extracellular signal-regulated kinase (ERK) pathway.[1] Treatment with alliin leads to a decrease in the phosphorylation of ERK1/2, a critical step in the inflammatory signaling cascade initiated by LPS.[1] This inhibition of ERK1/2 phosphorylation results in the downstream suppression of pro-inflammatory gene expression.

Signaling Pathway of Alliin's Anti-inflammatory Action

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Organosulfur Compounds Derived from Alliin

Introduction

Garlic (Allium sativum) has been recognized for its medicinal properties for centuries, with its biological activity largely attributed to a class of organosulfur compounds.[1] In intact garlic cloves, the primary and stable organosulfur compound is alliin (S-allyl-L-cysteine sulfoxide), a derivative of the amino acid cysteine.[2][3][4] Alliin itself is biologically inert.[4] However, upon mechanical disruption of the garlic clove—such as crushing, chopping, or chewing—the enzyme alliinase, which is physically sequestered in different cellular compartments, comes into contact with alliin. This interaction catalyzes the rapid conversion of alliin into allicin (diallyl thiosulfinate), the highly reactive and pungent compound responsible for the characteristic aroma of fresh garlic.

Allicin is a transient and unstable molecule that serves as a key intermediate, quickly degrading into a diverse array of more stable, secondary organosulfur compounds. These derivatives can be broadly categorized into lipid-soluble and water-soluble compounds, each with distinct chemical properties and biological activities. This guide provides a comprehensive overview of the transformation of alliin, the chemistry of its derivatives, their mechanisms of action, and the experimental methodologies used for their study.

The Alliin-Alliinase Reaction and Allicin Formation

The enzymatic conversion of alliin is the central reaction initiating the cascade of organosulfur compound formation. The alliinase enzyme (alliin lyase, EC 4.4.1.4) catalyzes the hydrolysis of alliin to form allyl sulfenic acid and dehydroalanine. Two molecules of the highly reactive allyl sulfenic acid then spontaneously condense to form one molecule of allicin. This entire process is remarkably efficient, completing within seconds of tissue damage.

Allicin's biological activity is primarily due to its thiosulfinate functional group (-S(O)-S-), which is highly reactive. It readily interacts with thiol (-SH) groups in proteins and small molecules like glutathione, leading to the formation of S-allylmercapto derivatives. This reactivity is the basis for its broad-spectrum antimicrobial properties against bacteria, fungi, viruses, and parasites, as it can inhibit essential enzymes by oxidizing their active-site cysteine residues.

Major Organosulfur Derivatives of Alliin

Allicin's instability leads to its transformation into a variety of other organosulfur compounds. The specific products formed depend on factors such as time, temperature, and the solvent or medium present.

Lipid-Soluble Compounds

These compounds are primarily formed from allicin in the presence of oils or organic solvents, or through thermal decomposition.

-

Diallyl Polysulfides: This group includes diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). They are major components of distilled garlic oil and are formed by the decomposition of allicin. These compounds are known for their anticancer, anti-inflammatory, and cardioprotective effects.

-

Ajoenes: Formed from the self-condensation of allicin in oil or organic solvents, ajoene exists as E- and Z-isomers. It is a stable compound known for its potent antithrombotic (anti-clotting), antimicrobial, and anticancer activities.

-

Vinyldithiins: These compounds, including 2-vinyl-4H-1,2-dithiin and 3-vinyl-4H-1,3-dithiin, are formed when crushed garlic is incubated in oil. They are products of the Diels-Alder dimerization of thioacrolein, a decomposition product of allicin. While some biological activities have been reported, they are considered less potent than other derivatives.

Water-Soluble Compounds

These compounds are typically found in aged garlic extract, where a long-term aqueous ethanol extraction process transforms the native compounds.

-

S-Allylcysteine (SAC): Formed from the γ-glutamyl-S-allylcysteine precursor during the aging process of garlic, SAC is a stable and highly bioavailable compound. It is recognized for its potent antioxidant and neuroprotective effects.

-

S-Allylmercaptocysteine (SAMC): This compound is also formed during the aging process and is known to be a potent anticancer agent.

The transformation of alliin into these various derivatives is a complex process, which is visualized in the pathway diagram below.

Mechanisms of Biological Activity

The diverse biological effects of alliin-derived compounds stem from several key mechanisms at the molecular level. A primary mode of action for reactive compounds like allicin is the modification of proteins through S-thioallylation, where the allyl-disulfide moiety of allicin reacts with cysteine residues.

This interaction can alter protein structure and function, leading to the inhibition of critical enzymes in pathogens or cancer cells. Furthermore, this redox activity allows these compounds to modulate cellular signaling pathways that are sensitive to oxidative stress, such as the NF-κB and Nrf2 pathways. By inhibiting the pro-inflammatory NF-κB pathway, they exert anti-inflammatory effects. Conversely, by activating the Nrf2 pathway, they can upregulate the expression of endogenous antioxidant enzymes, contributing to their protective effects against oxidative damage.

Quantitative Data Summary

The concentration of organosulfur compounds varies significantly based on the garlic variety and the preparation method used. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of Organosulfur Compounds in Different Garlic Preparations

| Compound | Fresh Garlic Homogenate (mg/g fresh weight) | Garlic Oil Macerate | Aged Garlic Extract (AGE) |

| Allicin | ~2.5 - 4.5 | Low to None (precursor to other compounds) | None |

| Diallyl Disulfide (DADS) | Variable, forms on decomposition | Major Component | Minor Component |

| Ajoene | None | Major Component | None |

| Vinyldithiins | None | Major Component | None |

| S-Allylcysteine (SAC) | Trace amounts | None | High Concentration |

| Alliin | ~5 - 14 | Low | Low |

Note: Values are approximate and can vary widely based on garlic cultivar, storage, and specific processing conditions.

Table 2: Pharmacokinetic Parameters of Key Organosulfur Compounds

| Compound | Bioavailability | Primary Distribution | Key Metabolic Pathways |

| S-Allylcysteine (SAC) | High (87-103% in animal models) | Plasma, Liver, Kidney | N-acetylation |

| Allicin | Very Low (Not detected in blood/urine) | Rapidly metabolized or reacts locally | Reacts with thiols (e.g., glutathione) |

| Diallyl Disulfide (DADS) | Absorbed, but rapidly metabolized | Metabolized in liver | Reduction, Methylation, Oxidation |

| Ajoene | Not well-characterized in humans | Not well-characterized | Assumed to be metabolized in the liver |

Experimental Protocols

Protocol for Extraction and Quantification of Allicin

Objective: To extract allicin from fresh garlic and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: Homogenize a known weight of fresh garlic cloves in deionized water at room temperature. The formation of allicin is rapid.

-

Extraction: Perform a liquid-liquid extraction of the aqueous homogenate using an organic solvent like ethyl acetate or a solid-phase extraction (SPE) to isolate allicin.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5µm).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v).

-

Flow Rate: 0.9 - 1.0 mL/min.

-

Detection: UV detector set at 240 nm.

-

Quantification: Calculate the concentration based on a standard curve prepared from a purified allicin standard. Since pure allicin is unstable and not commercially available, a standard is typically prepared in the lab and its concentration determined spectrophotometrically.

-

Protocol for Spectrophotometric Assay of Alliin and Alliinase

Objective: To determine the concentration of alliin and the activity of the alliinase enzyme using a chromogenic thiol.

Methodology: This assay is based on the reaction of allicin (produced from the alliin-alliinase reaction) with a thiol-containing compound like 4-mercaptopyridine (4-MP), which can be monitored by a decrease in absorbance.

-

Reagents: Phosphate buffer (pH 7.2), 4-mercaptopyridine (4-MP) solution, alliin standard solution, sample containing alliinase (e.g., a crude garlic extract).

-

Procedure for Alliin Quantification:

-

Incubate a known amount of the sample with an excess of purified alliinase to ensure complete conversion of alliin to allicin.

-

Add 4-MP to the reaction mixture.

-

Measure the decrease in absorbance at 324 nm. The change in absorbance is proportional to the amount of allicin formed, and thus to the initial amount of alliin.

-

-

Procedure for Alliinase Activity:

-

To a solution containing a known, excess concentration of alliin standard and 4-MP, add the alliinase-containing sample.

-

Monitor the initial rate of decrease in absorbance at 324 nm. The rate is proportional to the alliinase activity.

-

Conclusion

Alliin is the stable precursor to a rich and complex array of bioactive organosulfur compounds. Its enzymatic conversion to the highly reactive allicin upon tissue damage initiates a chemical cascade that produces diallyl polysulfides, ajoenes, vinyldithiins, and, under different conditions, water-soluble compounds like S-allylcysteine. These molecules exert their biological effects through various mechanisms, including the modulation of protein function via interaction with thiol groups and the regulation of key cellular signaling pathways. The continued investigation into the chemistry, bioactivity, and pharmacokinetics of these compounds is essential for harnessing the full therapeutic potential of garlic in drug development and clinical applications.

References

The Sentinel in the Cell: Alliin's Pivotal Role in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of plant biochemistry reveals a sophisticated arsenal of defense mechanisms, finely tuned over millennia to counteract a barrage of threats from herbivores and pathogens. Within the genus Allium, most notably in garlic (Allium sativum), a remarkable chemical defense system is orchestrated by the sulfur-containing compound, alliin (S-allyl-L-cysteine sulfoxide). This stable, odorless precursor molecule is the linchpin of a rapid-response system that, upon tissue damage, unleashes the potent and pungent antimicrobial agent, allicin.[1][2] This guide delves into the core of this defense mechanism, providing a comprehensive overview of the biochemical pathways, quantitative data, and experimental methodologies crucial for research and development in agriculture and medicine.

The Alliin Biosynthesis Pathway: A Glutathione-Dependent Route

The journey to alliin begins with the ubiquitous tripeptide glutathione (GSH).[1][3] While alternative pathways have been proposed, the predominant route for alliin biosynthesis is understood to be a multi-step enzymatic process primarily occurring in the cytoplasm of garlic leaf cells, with the final product transported to the bulb for storage.[1]

The key enzymatic players in this pathway include Glutamate-Cysteine Ligase (GSH1) and Glutathione Synthetase (GSH2), which are responsible for the synthesis of the glutathione precursor molecule. A critical step involves the S-allylation of glutathione to form S-allyl-glutathione. Subsequently, γ-Glutamyl Transpeptidases (GGTs) cleave the γ-glutamyl linkage to produce S-allyl-L-cysteine (SAC), the direct precursor to alliin. The final step is a stereospecific oxidation of SAC to yield alliin.

The "Garlic Bomb": Alliinase-Mediated Conversion to Allicin

In intact plant cells, alliin is compartmentalized in the cytoplasm, physically separated from the enzyme alliinase, which is located in the vacuoles. This separation is the cornerstone of this inducible defense mechanism. When the plant tissue is damaged by mechanical means, such as crushing or chewing by an herbivore, the cellular compartments are disrupted, allowing alliinase to come into contact with its substrate, alliin.

Alliinase (EC 4.4.1.4), a pyridoxal-5'-phosphate (PLP) dependent enzyme, rapidly catalyzes the cleavage of alliin. This enzymatic reaction produces allylsulfenic acid, pyruvate, and ammonia. Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form one molecule of allicin (diallylthiosulfinate), the compound responsible for the characteristic pungent aroma of fresh garlic and its potent biological activity. This rapid conversion is often referred to as the "garlic bomb" due to its explosive and immediate defensive nature.

Allicin's Mode of Action: A Broad-Spectrum Defense

Allicin is a highly reactive and unstable molecule that acts as a potent defense compound against a wide array of organisms, including bacteria, fungi, and insects. Its primary mechanism of action involves the chemical reaction of its thiosulfinate group with thiol (-SH) groups in proteins and other low-molecular-weight compounds.

By modifying these critical thiol groups, allicin can inhibit the function of essential enzymes in pathogens and herbivores. For instance, it has been shown to inhibit enzymes such as alcohol dehydrogenase, thioredoxin reductase, and RNA polymerase. This broad-spectrum activity makes it an effective deterrent, preventing colonization by pathogens and discouraging herbivory.

Quantitative Data

The concentration of alliin and the potential yield of allicin are critical parameters for assessing the quality and defensive capacity of garlic and its derived products. These values can vary significantly depending on the garlic variety, growing conditions, and processing methods.

Table 1: Alliin and Allicin Content in Garlic

| Sample Type | Alliin Content (mg/g fresh weight) | Allicin Yield (mg/g fresh weight) | Reference(s) |

| Fresh Garlic Cloves | ~8 | ~0.4 - 4.5 | |

| Garlic Powder | Varies (max ~10 mg/g) | Varies | |

| Garlic Oil | Not Detected (Allicin) | Not Detected |

Table 2: Kinetic Properties of Garlic Alliinase

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH | 6.0 - 7.0 | - | |

| Optimal Temperature | 35 - 40 °C | - | |

| Km (for alliin) | 0.35 - 0.83 mM | - | |

| Vmax | 74.65 - 121.5 µmol/ml/min | - |

Experimental Protocols

Accurate quantification of alliin and allicin is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method.

Protocol for Alliin Quantification by HPLC

This protocol outlines the extraction and quantification of alliin from fresh garlic cloves.

1. Sample Preparation (Enzyme Inactivation):

-

Weigh approximately 1.0 g of fresh, peeled garlic cloves.

-

To prevent the enzymatic conversion of alliin to allicin, immediately inactivate the alliinase enzyme. This can be achieved by methods such as microwave irradiation until the cloves turn translucent or by immediate homogenization in a cold extraction solvent.

2. Extraction:

-

Homogenize the enzyme-inactivated cloves in 20 mL of a cold extraction solvent (e.g., 50:50 v/v Methanol/Water) using a blender or mortar and pestle.

-

Sonicate the mixture for 15-20 minutes in a cold water bath.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution system can be used. A common mobile phase is a mixture of methanol and water. For ion-pair chromatography, a buffer such as 0.01M phosphate buffer (pH 2.5) with an ion-pairing agent can be employed.

-

Flow Rate: Typically 0.9 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength, typically around 210-240 nm.

-

Quantification: Generate a calibration curve using alliin reference standards of known concentrations. Determine the alliin concentration in the sample by comparing its peak area to the calibration curve.

Protocol for Allicin Quantification by HPLC

This protocol details the extraction and quantification of allicin, which is formed from alliin upon tissue damage.

1. Sample Preparation (Allicin Generation):

-

Accurately weigh a known amount of fresh garlic cloves.

-

Crush the cloves using a garlic press or mortar and pestle to initiate the enzymatic reaction and allicin formation.

-

Immediately transfer the crushed garlic to a specific volume of cold water and shake vigorously. This allows for the extraction of the newly formed allicin.

2. Extraction:

-

Allow the mixture to stand for a short period to ensure complete enzymatic conversion.

-

Centrifuge the aqueous extract to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter.

3. HPLC Analysis:

-

Column: Phenomenex Prodigy™ ODS (3) C18, 5µm, 100Å, 4.6 x 250 mm or equivalent.

-

Mobile Phase: Methanol/water (50/50, v/v).

-

Flow Rate: 0.9 mL/min.

-

Detection: UV at 240 nm.

-

Quantification: Due to the instability of pure allicin, a standardized allicin reference is typically prepared in the lab by isolating it from a garlic powder extract using solid-phase extraction (SPE). The concentration of this standard is then determined spectrophotometrically and by HPLC. The sample is quantified against this external standard.

Conclusion

The alliin-alliinase system is a classic example of a highly efficient, inducible chemical defense in plants. The spatial separation of the precursor, alliin, and the activating enzyme, alliinase, ensures that the potent defensive compound, allicin, is only produced when the plant is under threat. This intricate mechanism not only protects the plant but also offers a rich area of study for the development of novel antimicrobial agents and for the quality control of agricultural and medicinal products. A thorough understanding of the underlying biochemistry and the application of precise analytical methods are paramount for harnessing the full potential of this natural defense system.

References

The Enzymatic Transformation of Alliin to Allicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of alliin to allicin, a cornerstone reaction in the biochemistry of garlic (Allium sativum). The focus is on the core mechanism, quantitative parameters, and detailed experimental methodologies relevant to the study and application of this process.

Introduction

The organosulfur compound allicin (diallyl thiosulfinate) is the primary bioactive molecule responsible for the characteristic aroma and many of the therapeutic properties of freshly crushed garlic.[1] In intact garlic cloves, allicin is not present. Instead, its stable, odorless precursor, the non-proteinogenic amino acid alliin (S-allyl-L-cysteine sulfoxide), is stored in the cytoplasm.[2] When the garlic tissue is disrupted, the enzyme alliinase (alliin lyase, EC 4.4.1.4), sequestered in the vacuole, is released. This initiates a rapid enzymatic reaction that converts alliin into the highly reactive and biologically potent allicin.[2] Understanding and controlling this enzymatic conversion is crucial for research into the pharmacological effects of garlic and for the development of allicin-based therapeutic agents.

The Enzymatic Reaction: Alliinase-Mediated Conversion

The formation of allicin from alliin is a two-step process catalyzed by the enzyme alliinase.[3] Alliinase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme belonging to the family of lyases.[4]

Step 1: Enzymatic Cleavage of Alliin

Alliinase catalyzes the cleavage of the carbon-sulfur bond in alliin. This reaction yields two unstable intermediates: allylsulfenic acid and 2-aminoacrylate (which subsequently hydrolyzes to pyruvate and ammonia).

Step 2: Spontaneous Condensation

Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form one molecule of allicin. This condensation reaction does not require enzymatic catalysis.

The overall chemical transformation is as follows:

2 Alliin → (Alliinase) → 2 Allylsulfenic Acid + 2 Pyruvic Acid + 2 Ammonia 2 Allylsulfenic Acid → (Spontaneous) → Allicin + H₂O

Quantitative Data

The efficiency of the enzymatic conversion of alliin to allicin is influenced by several factors, including enzyme concentration, substrate concentration, pH, and temperature.

Kinetic Parameters of Alliinase

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key indicators of alliinase efficiency. These parameters can vary depending on the source of the enzyme and the assay conditions.

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg or µmol/ml/min) | Reference |

| Cupriavidus necator | Alliin | 0.83 | 74.65 U/mg | |

| Iraqi Garlic (A. sativum) | Alliin | 0.35 M | 121.5 µmol/ml/min |

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmole of pyruvic acid per minute.

Optimal Reaction Conditions

Alliinase activity is highly dependent on pH and temperature.

| Parameter | Optimal Value | Stability Range | Reference |

| pH | 6.0 - 7.0 | pH 6.0 - 8.0 | |

| Temperature | 35°C | Stable below 40°C |

Note: Alliinase activity sharply decreases below pH 5.0 and above pH 8.0. Similarly, temperatures above 40°C can lead to a rapid loss of enzyme activity.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and activity assessment of alliinase, as well as the quantification of alliin and allicin.

Alliinase Extraction and Purification from Garlic

This protocol describes a general procedure for obtaining purified alliinase from fresh garlic bulbs.

Materials:

-

Fresh garlic bulbs

-

Extraction Buffer: 50 mM Sodium Phosphate buffer (pH 6.5), 10 mM EDTA, 5 mM DTT, 10 µM Pyridoxal-5'-phosphate (PLP)

-

Ammonium sulfate

-

Dialysis tubing (10 kDa MWCO)

-

DEAE-Cellulose resin

-

Sephadex G-100 resin

-

Wash Buffer: 50 mM Sodium Phosphate buffer (pH 6.5), 10 µM PLP

-

Elution Buffer: 50 mM Sodium Phosphate buffer (pH 6.5) with a linear gradient of 0-1 M NaCl, 10 µM PLP

-

Gel Filtration Buffer: 50 mM Sodium Phosphate buffer (pH 6.5), 150 mM NaCl, 10 µM PLP

Procedure:

-

Homogenization: Homogenize peeled fresh garlic cloves in 3 volumes of ice-cold Extraction Buffer. Filter the homogenate through cheesecloth.

-

Centrifugation: Centrifuge the filtrate at 10,000 x g for 30 minutes at 4°C. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-70% saturation while stirring on ice. Allow precipitation for 1 hour.

-

Pellet Collection and Dialysis: Centrifuge at 15,000 x g for 30 minutes at 4°C. Resuspend the pellet in a minimal volume of Extraction Buffer and dialyze overnight against the same buffer.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-Cellulose column equilibrated with Wash Buffer. Wash the column and then elute with a linear NaCl gradient. Collect fractions and assay for alliinase activity.

-

Gel Filtration Chromatography: Pool the active fractions, concentrate them, and load onto a Sephadex G-100 column equilibrated with Gel Filtration Buffer. Collect fractions and assay for activity. Pool the purest, most active fractions.

Alliinase Activity Assay (Pyruvate-Based)

This assay quantifies alliinase activity by measuring the rate of pyruvate production.

Materials:

-

Purified alliinase or crude enzyme extract

-

Alliin solution (e.g., 40 mM)

-

Pyridoxal-5'-phosphate (PLP) solution (e.g., 20 µM)

-

Sodium phosphate buffer (50 mM, pH 7.0)

-

Lactate dehydrogenase (LDH)

-

NADH solution (0.8 mM)

-

UV/VIS Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing sodium phosphate buffer, alliin solution, PLP solution, NADH, and LDH.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the alliinase-containing sample to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 35°C). The rate of NADH disappearance is proportional to the rate of pyruvate formation.

-

Calculation of Activity: One unit of alliinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.

Quantification of Allicin by HPLC

This method allows for the direct measurement of allicin.

Materials:

-

Allicin-containing sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Sample Preparation: Crush fresh garlic in cold water and filter through a 0.45 µm syringe filter. For in vitro reactions, the reaction mixture can be directly analyzed after stopping the reaction (e.g., by dilution in the mobile phase).

-

HPLC Analysis:

-

Mobile Phase: Methanol/water (50:50, v/v)

-

Flow Rate: 0.9 mL/min

-

Detection Wavelength: 240 nm

-

-

Quantification: Create a calibration curve using an allicin standard of known concentrations. Determine the allicin concentration in the sample by comparing its peak area to the standard curve.

Allicin-Induced Signaling Pathways

Allicin is known to exert its biological effects by interacting with various cellular components, particularly proteins containing thiol groups. One of the well-documented effects of allicin is the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

p38 MAPK Apoptosis Pathway

Allicin has been shown to induce apoptosis in human gastric carcinoma cells by activating the p38 mitogen-activated protein kinase (MAPK) pathway. Activation of p38 MAPK leads to the downstream activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Conclusion

The enzymatic conversion of alliin to allicin by alliinase is a rapid and efficient biochemical process that underpins the biological activity of garlic. The methodologies and quantitative data presented in this guide provide a framework for researchers to accurately study this reaction, quantify its substrate and product, and investigate its downstream cellular effects. A thorough understanding of this enzymatic system is essential for harnessing the therapeutic potential of allicin in drug development and scientific research.

References

- 1. [PDF] Separation and Purification of Alliinase and Alliin from Garlic (Allium sativum) | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Localization of Alliin and Alliinase in Garlic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the distinct cellular compartmentalization of alliin and its activating enzyme, alliinase, within garlic (Allium sativum) cloves. Understanding this spatial separation is fundamental to comprehending the biochemistry of garlic's defense mechanisms and harnessing its therapeutic potential.

Executive Summary

In intact garlic cloves, the precursor molecule alliin and the enzyme alliinase are sequestered in separate cellular compartments. Alliin, a stable sulfur-containing amino acid derivative, is predominantly located in the cytoplasm of garlic storage cells. In contrast, alliinase, the enzyme responsible for converting alliin into the biologically active compound allicin, is localized within the vacuoles of specialized cells. This separation prevents premature activation. Upon tissue disruption, such as crushing or cutting, this compartmentalization is breached, allowing alliinase to come into contact with alliin, catalyzing a rapid conversion to allicin, the compound responsible for garlic's characteristic aroma and many of its physiological effects.

Cellular Localization: A Tale of Two Compartments

Extensive research utilizing techniques such as immunohistochemistry and cell fractionation has elucidated the precise locations of alliin and alliinase.

-

Alliin: Primarily found in the cytoplasm of the mesophyll cells, which are the main storage cells of the garlic clove. Some studies suggest a high concentration within the vacuole of these cells, though cytoplasmic localization is widely accepted.

-

Alliinase: Sequestered within the vacuoles of the bundle sheath cells that surround the vascular bundles. This localization within a membrane-bound organelle provides a robust barrier to prevent interaction with its substrate in intact tissue.

This distinct separation is a classic example of a "bomb-and-fuse" defense mechanism in plants. The "bomb" (alliin) and the "fuse" (alliinase) are kept apart until the plant's structural integrity is compromised by herbivores or mechanical damage, triggering the production of the defensive compound allicin.

Quantitative Data on Alliin and Alliinase Distribution

The following table summarizes the relative distribution and concentration of alliin and alliinase in different cellular fractions of garlic.

| Cellular Fraction | Alliin Concentration (relative units) | Alliinase Activity (relative units) |

| Cytoplasm (Mesophyll Cells) | High | Negligible |

| Vacuole (Bundle Sheath Cells) | Negligible | High |

| Cell Wall | Trace | Trace |

| Other Organelles | Negligible | Negligible |

Note: Absolute concentrations can vary depending on garlic variety, age, and storage conditions. The data presented reflects the general distribution pattern.

Key Experimental Protocols

The determination of the cellular localization of alliin and alliinase has relied on several key experimental methodologies.

Immunohistochemical Localization of Alliinase

This technique utilizes antibodies specific to alliinase to visualize its location within tissue sections.

Protocol:

-

Tissue Preparation: Fresh garlic cloves are fixed in a solution of 4% paraformaldehyde and 0.5% glutaraldehyde in a phosphate buffer (pH 7.4) for 4 hours at 4°C. The tissue is then dehydrated through a graded ethanol series and embedded in paraffin.

-

Sectioning: 5 µm thick sections are cut using a microtome and mounted on glass slides.

-

Immunostaining:

-

Sections are deparaffinized and rehydrated.

-

Endogenous peroxidase activity is blocked by incubation in 3% hydrogen peroxide.

-

Non-specific binding is blocked using a blocking buffer (e.g., 5% normal goat serum in phosphate-buffered saline).

-

Sections are incubated with a primary antibody specific to garlic alliinase overnight at 4°C.

-

After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

-

The location of the enzyme is visualized by adding a chromogenic substrate (e.g., diaminobenzidine), which produces a colored precipitate at the site of the antibody-enzyme complex.

-

-

Microscopy: Sections are counterstained (e.g., with hematoxylin) and observed under a light microscope.

Cell Fractionation and Enzyme Activity Assays

This method involves separating different cellular components by centrifugation to determine the location of alliinase activity.

Protocol:

-

Homogenization: Garlic cloves are homogenized in a chilled buffer solution containing osmotic stabilizers (e.g., mannitol) and protease inhibitors.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

-

Low-speed centrifugation (e.g., 1,000 x g) pellets cell walls and intact nuclei.

-

Medium-speed centrifugation (e.g., 10,000 x g) pellets mitochondria and chloroplasts.

-

High-speed centrifugation (e.g., 100,000 x g) pellets microsomes (fragments of the endoplasmic reticulum and plasma membrane).

-

The final supernatant represents the soluble cytoplasmic fraction.

-

-

Vacuole Isolation (for Alliinase): Specialized techniques, such as osmotic lysis of protoplasts, are required to isolate intact vacuoles from the bundle sheath cells.

-

Alliinase Activity Assay: Each fraction is incubated with a known concentration of alliin. The rate of allicin production is measured, typically by spectrophotometry, to determine the alliinase activity in each cellular compartment.

Visualizing the Process

The following diagrams illustrate the experimental workflow for localization and the logical relationship between alliin and alliinase.

Caption: Experimental workflows for determining cellular localization.

Caption: Logical relationship of alliin and alliinase upon tissue disruption.

Alliin: A Precursor to a Cascade of Bioactive Sulfur Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alliin (S-allyl-L-cysteine sulfoxide), a non-proteinogenic amino acid, is the primary stable sulfur-containing compound found in intact garlic (Allium sativum). Upon tissue damage, such as crushing or cutting, alliin serves as the precursor for a rapid enzymatic reaction that unleashes a cascade of volatile and highly reactive bioactive sulfur compounds. These compounds are responsible for the characteristic aroma and flavor of garlic and are the focus of extensive research due to their wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of the transformation of alliin into its key bioactive derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

From Alliin to Allicin: The Initiating Transformation

The initial and most critical step in the formation of bioactive organosulfur compounds from garlic is the conversion of alliin to allicin.

When garlic cloves are damaged, the enzyme alliinase, physically sequestered from alliin in intact cells, is released and catalyzes the hydrolysis of alliin.[1] This reaction produces an unstable intermediate, allyl sulfenic acid, along with pyruvate and ammonia.[1][2] Subsequently, two molecules of allyl sulfenic acid spontaneously condense to form one molecule of allicin (diallyl thiosulfinate), the compound primarily responsible for the pungent odor of fresh garlic.[1][3]

Quantitative Data: Alliin and Allicin Content in Garlic

The concentration of alliin, and consequently the potential yield of allicin, varies significantly among different garlic cultivars and is influenced by genetic and environmental factors.

| Garlic Variety | Alliin Content (mg/g fresh weight) | Allicin Content (mg/g fresh weight) | Reference |

| Iraqi | 1.79 | 2.39 | |

| Chinese | 0.43 | Not Specified | |

| Elephant Garlic | Higher than other varieties | Not Specified | |

| Artichoke Garlics | Typically lower | Typically lower | |

| Porcelain Garlics (e.g., Romanian Red) | Typically higher | Typically higher | |

| Philippine Varieties (Bang-ar) | 37.70 ± 0.70 (mg/g) | Not Specified | |

| Philippine Varieties (Mindoro) | 17.22 ± 0.68 (mg/g) | Not Specified |

Note: Allicin content is typically measured after crushing the garlic to ensure enzymatic conversion of alliin.

Experimental Protocols

Protocol 1: Extraction and Quantification of Alliin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of alliin from fresh garlic.

Materials:

-

Fresh garlic cloves

-

Methanol (HPLC grade)

-

Deionized water

-

Extraction solvent: Methanol/Water (50:50 v/v)

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1-2 g of fresh, peeled garlic cloves.

-

Homogenize the garlic in 10 mL of the extraction solvent using a mortar and pestle or a blender.

-

Transfer the homogenate to a centrifuge tube.

-

Sonicate the mixture for 15-20 minutes in a cold water bath.

-

-

Extraction:

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 50:50 Methanol:Water.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV detector set at 210 nm.

-

Quantification: Prepare a standard curve using a certified alliin reference standard at various concentrations. Determine the concentration of alliin in the samples by comparing the peak area to the standard curve.

-

Protocol 2: Enzymatic Synthesis and Quantification of Allicin

This protocol describes the in-vitro synthesis of allicin from alliin and its subsequent quantification.

Materials:

-

Alliin standard

-

Alliinase (purified or as a crude extract from fresh garlic)

-

Phosphate buffer (50 mM, pH 6.5)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

HPLC system as described in Protocol 1

Procedure:

-

Preparation of Alliinase (Crude Extract):

-

Homogenize 10 g of fresh garlic cloves in 20 mL of cold phosphate buffer (50 mM, pH 6.5).

-

Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

-

-

Enzymatic Synthesis of Allicin:

-

Prepare a 10 mg/mL solution of alliin in the phosphate buffer.

-

Add the alliinase extract to the alliin solution in a 1:10 (v/v) ratio.

-

Incubate the mixture at 33-37°C for 15-20 minutes.

-

Immediately place the reaction on ice to stop the reaction.

-

-

Extraction of Allicin:

-

Extract the synthesized allicin with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

-

HPLC Quantification of Allicin:

-

Dissolve the dried allicin in methanol.

-

Analyze using the HPLC system with the mobile phase and column described in Protocol 1.

-

Set the UV detector to 254 nm for allicin detection.

-

Quantify using a standard curve prepared from a known concentration of pure allicin.

-

Beyond Allicin: A Diverse Array of Bioactive Compounds

Allicin is a highly unstable molecule and rapidly transforms into a variety of other sulfur-containing compounds. The specific degradation products depend on factors such as temperature, pH, and the solvent present.

Diallyl Sulfides (DAS, DADS, DATS)

Allicin decomposes to form a range of diallyl sulfides, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). DADS is a major component of garlic oil.

Ajoene and Vinyldithiins